molecular formula C22H25NO7 B2387035 Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate CAS No. 1021206-03-0

Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate

Cat. No.: B2387035
CAS No.: 1021206-03-0
M. Wt: 415.442
InChI Key: LHONXSAVJJUOMG-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a phenyl ring substituted with dihydroxy and morpholinylmethyl groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the phenyl ring with dihydroxy and morpholinylmethyl substitutions. Common reagents used in these reactions include ethyl benzoate, phenol derivatives, and morpholine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and consistency in production. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with anti-inflammatory, antioxidant, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets. The dihydroxy groups can form hydrogen bonds with proteins or enzymes, modulating their activity. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems. Pathways involved in its action may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: A simpler ester with a single hydroxy group, used as a preservative and in the synthesis of more complex molecules.

    Methyl 2,4-dihydroxybenzoate: Another ester with dihydroxy substitutions, used in various chemical and biological applications.

    Morpholine derivatives: Compounds containing the morpholine ring, known for their diverse pharmacological activities.

Uniqueness

Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both dihydroxy and morpholinylmethyl groups allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7/c1-2-29-22(27)15-3-5-16(6-4-15)30-14-20(25)17-7-8-19(24)18(21(17)26)13-23-9-11-28-12-10-23/h3-8,24,26H,2,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHONXSAVJJUOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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